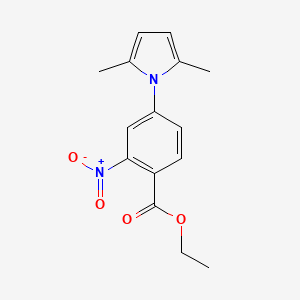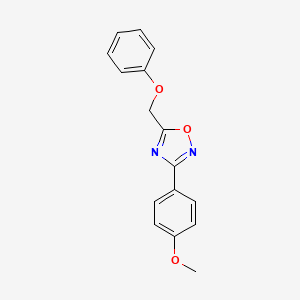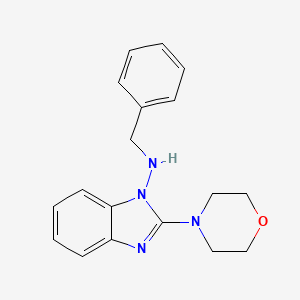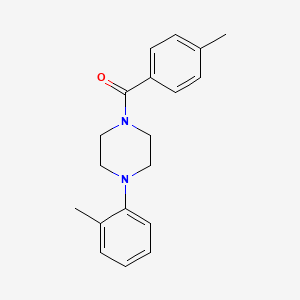![molecular formula C20H21ClN2O B5725846 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine is a chemical compound that has shown promising results in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been reported to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Furthermore, it has been reported to inhibit the replication of certain viruses by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been reported to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal cells, and inhibit the replication of certain viruses. Furthermore, it has been reported to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity in normal cells. Furthermore, it has been reported to exhibit potent anticancer, antifungal, and antiviral activities. However, there are also some limitations to its use in lab experiments. It is not soluble in water, which can make it difficult to use in certain assays. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for the study of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine. One direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections. Another direction is to investigate its mechanism of action in more detail, which could lead to a better understanding of its potential therapeutic applications. Furthermore, future studies could investigate its effects in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been reported in several research articles. The most common method involves the reaction of 1-benzylpiperazine with 2-chlorophenylacrylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been studied for its potential applications in various fields of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. Several studies have investigated its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.
特性
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-9-5-4-8-18(19)10-11-20(24)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUOYHDEIBVPAS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5725772.png)
![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)


![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)




![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)